molecular formula C9H6Cl2N4O2 B5541339 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B5541339
M. Wt: 273.07 g/mol
InChI Key: XFTCCBVLBULIOJ-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a 2,6-dichlorobenzyl group and a nitro group attached to the triazole ring

Preparation Methods

The synthesis of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichlorobenzyl chloride and 3-nitro-1H-1,2,4-triazole as the primary starting materials.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Procedure: The 2,6-dichlorobenzyl chloride is reacted with 3-nitro-1H-1,2,4-triazole in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,6-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.

    Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

    Biological Studies: It is studied for its potential effects on various biological pathways and its ability to interact with specific molecular targets.

    Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The dichlorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach its targets. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

1-(2,6-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(2,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole: This compound has a similar structure but with different substitution patterns on the benzyl group, which may affect its reactivity and biological activity.

    1-(2,6-Dichlorobenzyl)-1H-1,2,4-triazole:

    1-(2,6-Dichlorobenzyl)-3-amino-1H-1,2,4-triazole: This compound is a reduced form of the nitro derivative and may have different biological activities and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorobenzyl and nitro groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-3-8(11)6(7)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTCCBVLBULIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC(=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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